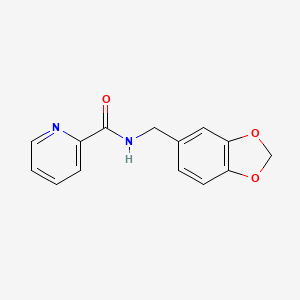![molecular formula C11H10N4O3 B12450821 [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)
[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE typically involves the reaction of 4-isocyanatophenyl acetate with 1,2,4-triazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to maximize yield and purity.
Industrial Production Methods
On an industrial scale, the production of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenyl acetate moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with altered electronic properties.
Scientific Research Applications
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with molecular targets through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile moiety for binding to various biological and chemical targets. The pathways involved in its action depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole ring structure that serves as a precursor for many derivatives.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with similar structural features but different functional groups.
1,2,4-Triazole-3-thiol: Another triazole derivative with distinct chemical properties.
Uniqueness
4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is unique due to the presence of both the triazole ring and the phenyl acetate moiety, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H10N4O3 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C11H10N4O3/c1-8(16)18-10-4-2-9(3-5-10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17) |
InChI Key |
HRYMCLQUMLJVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
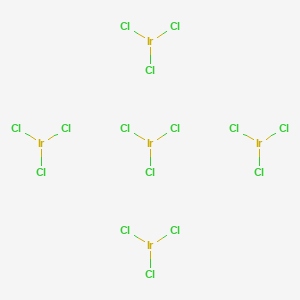
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
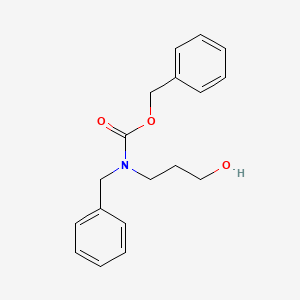
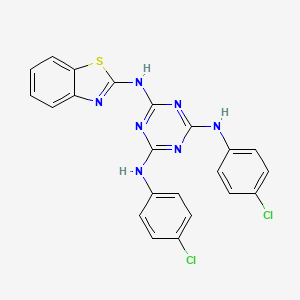
![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
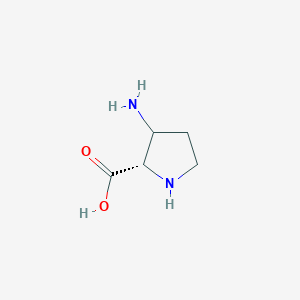
![N-[(1Z)-1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12450817.png)

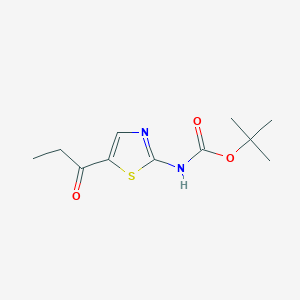
![10-(2-hydroxy-5-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12450829.png)
